molecular formula C8H9FO2 B13416713 3-(Fluoroethynyl)-2,2-dimethylcyclopropane-1-carboxylic acid CAS No. 403507-47-1

3-(Fluoroethynyl)-2,2-dimethylcyclopropane-1-carboxylic acid

Cat. No.: B13416713
CAS No.: 403507-47-1
M. Wt: 156.15 g/mol
InChI Key: SQLPGBKFYIJWLJ-UHFFFAOYSA-N
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Description

Cyclopropanecarboxylic acid, 3-(fluoroethynyl)-2,2-dimethyl- (9CI) is a specialized organic compound characterized by its unique cyclopropane ring structure fused with a carboxylic acid group and a fluoroethynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopropanecarboxylic acid, 3-(fluoroethynyl)-2,2-dimethyl- typically involves multiple steps. One common method includes the reaction of dihalocarbenes with olefins to form cyclopropanes, which are then further modified to introduce the fluoroethynyl and carboxylic acid groups. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the synthesis steps are optimized for yield and purity. The use of catalysts and advanced purification techniques, such as distillation and crystallization, are common to achieve high-quality products suitable for research and application.

Chemical Reactions Analysis

Types of Reactions

Cyclopropanecarboxylic acid, 3-(fluoroethynyl)-2,2-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.

    Substitution: The fluoroethynyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or alkanes. Substitution reactions can lead to the formation of new compounds with different functional groups.

Scientific Research Applications

Cyclopropanecarboxylic acid, 3-(fluoroethynyl)-2,2-dimethyl- has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.

    Biology: The compound is used in biochemical studies to understand enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which cyclopropanecarboxylic acid, 3-(fluoroethynyl)-2,2-dimethyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluoroethynyl group can participate in binding interactions, while the cyclopropane ring provides structural rigidity. These interactions can modulate biological pathways and lead to specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropanecarboxylic acid: A simpler analog without the fluoroethynyl and dimethyl groups.

    Fluoroethynyl derivatives: Compounds with similar fluoroethynyl groups but different core structures.

    Dimethylcyclopropane derivatives: Compounds with similar cyclopropane rings but different substituents.

Uniqueness

Cyclopropanecarboxylic acid, 3-(fluoroethynyl)-2,2-dimethyl- is unique due to the combination of its cyclopropane ring, fluoroethynyl group, and carboxylic acid functionality. This combination imparts distinctive chemical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

403507-47-1

Molecular Formula

C8H9FO2

Molecular Weight

156.15 g/mol

IUPAC Name

3-(2-fluoroethynyl)-2,2-dimethylcyclopropane-1-carboxylic acid

InChI

InChI=1S/C8H9FO2/c1-8(2)5(3-4-9)6(8)7(10)11/h5-6H,1-2H3,(H,10,11)

InChI Key

SQLPGBKFYIJWLJ-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C1C(=O)O)C#CF)C

Origin of Product

United States

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